3-(Aminomethyl)-5-hydroxybenzenesulfonamide
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Overview
Description
3-(Aminomethyl)-5-hydroxybenzene-1-sulfonamide is an organic compound that features both amine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-hydroxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by reduction and sulfonation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of 3-(Aminomethyl)-5-hydroxybenzene-1-sulfonamide may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to meet the demand for high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Aminomethyl)-5-hydroxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-5-hydroxybenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-Fluoro-4-hydroxybenzeneboronic acid
- N-[3-(aminomethyl)benzyl]acetamidine .
Uniqueness
3-(Aminomethyl)-5-hydroxybenzene-1-sulfonamide is unique due to its combination of amine and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H10N2O3S |
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Molecular Weight |
202.23 g/mol |
IUPAC Name |
3-(aminomethyl)-5-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c8-4-5-1-6(10)3-7(2-5)13(9,11)12/h1-3,10H,4,8H2,(H2,9,11,12) |
InChI Key |
WSRCTVNULVOSNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)S(=O)(=O)N)CN |
Origin of Product |
United States |
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